8-Iodoquinazoline-2,4(1H,3H)-dione
Description
Rationale for Investigating Halogenated Quinazoline-2,4(1H,3H)-dione Analogues, Specifically 8-Iodoquinazoline-2,4(1H,3H)-dione
The introduction of halogen atoms, particularly iodine, into a drug candidate's structure is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. nih.govnih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein. nih.govcambridgemedchemconsulting.com
The rationale for investigating this compound stems from several key considerations:
Enhanced Biological Activity: The incorporation of an iodine atom at the 8-position of the quinazoline-2,4(1H,3H)-dione scaffold can lead to enhanced biological activity. For instance, iodo-substituted quinazolinone derivatives have shown promising antimicrobial and anthelmintic activities. researchgate.net
Improved Pharmacokinetic Profile: The presence of iodine can alter the metabolic fate of the compound, potentially leading to a more favorable pharmacokinetic profile. nih.gov For example, replacing a metabolically labile group with a more stable one, like a halogen, can increase a drug's half-life. youtube.com
Bioisosteric Replacement: Iodine can act as a bioisostere for other functional groups. nih.gov Bioisosterism, the replacement of a substituent with another that has similar physical or chemical properties, is a common technique used to optimize lead compounds. nih.govcambridgemedchemconsulting.com For example, a tert-butyl group can be of a similar size and volume to an iodine atom. youtube.com
Probing Structure-Activity Relationships (SAR): The synthesis and biological evaluation of this compound and its derivatives can provide valuable insights into the structure-activity relationships of this class of compounds. Understanding how the position and nature of substituents on the quinazoline ring affect biological activity is crucial for the rational design of more potent and selective drug candidates. nih.gov
The investigation of this compound is therefore a logical step in the exploration of the therapeutic potential of the quinazoline-2,4(1H,3H)-dione scaffold, with the aim of developing novel and effective therapeutic agents.
Below is a table summarizing the properties of this compound:
| Property | Value |
| CAS Number | 959236-79-4 |
| Linear Formula | C8H5IN2O2 |
| Physical Form | White to Yellow Solid |
| Purity | 98% |
| Storage Temperature | 2-8°C, sealed in dry, dark place |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P305+P351+P338 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-iodo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRBNJRIAAWODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652949 | |
| Record name | 8-Iodoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959236-79-4 | |
| Record name | 8-Iodoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity Profiling and Evaluation of 8 Iodoquinazoline 2,4 1h,3h Dione and Its Derivatives
Anticancer Potential
Derivatives of the 8-iodoquinazoline (B13672197) scaffold have been a focal point of anticancer research, leading to the development of potent inhibitors for various cancer-related targets. nih.govnih.gov These compounds have demonstrated significant cytotoxic effects against a range of human cancer cells and have been engineered to inhibit specific enzymes that are crucial for cancer progression. nih.govnih.govnih.gov
Evaluation against Various Cancer Cell Lines (e.g., MCF-7, A549, HCT116, HepG2, HUH-7)
The anticancer efficacy of 8-iodoquinazoline-2,4(1H,3H)-dione derivatives has been validated through in vitro cytotoxicity assays against several human cancer cell lines.
One study reported the synthesis of a series of iodoquinazoline derivatives, with compound 13e showing broad-spectrum anticancer activity. nih.gov It was evaluated against four cancer cell lines: hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT116), and lung carcinoma (A549). nih.gov Compound 13e demonstrated notable cytotoxic effects with IC₅₀ values of 5.70 µM against HepG2, 7.15 µM against MCF-7, 5.76 µM against HCT116, and 6.50 µM against A549 cells. nih.gov
In another study, a series of 2,4-disubstituted-6-iodoquinazoline derivatives were synthesized and tested for their antiproliferative activity. nih.gov Compound 3c emerged as the most effective anticancer agent, inhibiting the growth of four tested tumor cell lines at concentrations between 4.0 and 8.0 µM. nih.gov Another derivative, compound 3b , also showed promising activity, halting the proliferation of tumor cells with IC₅₀ values ranging from 6.0 to 9.0 µM. nih.gov
Furthermore, novel 3-phenylquinazolin-2,4(1H,3H)-diones were developed and assessed for their cytotoxic activity against the HCT-116 colorectal cancer cell line. nih.gov Among the synthesized compounds, 3c and 3e displayed the highest cytotoxicity, with IC₅₀ values of 1.184 µM and 3.403 µM, respectively. nih.gov
The table below summarizes the reported anticancer activities of selected derivatives.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Derivative 13e nih.gov | HepG2 (Liver) | 5.70 |
| MCF-7 (Breast) | 7.15 | |
| HCT116 (Colorectal) | 5.76 | |
| A549 (Lung) | 6.50 | |
| Derivative 3c (iodoquinazoline) nih.gov | 4 Tumor Cell Lines | 4.0 - 8.0 |
| Derivative 3b (iodoquinazoline) nih.gov | Tumor Cell Lines | 6.0 - 9.0 |
| Derivative 3c (3-phenylquinazolin-dione) nih.gov | HCT116 (Colorectal) | 1.184 |
| Derivative 3e (3-phenylquinazolin-dione) nih.gov | HCT116 (Colorectal) | 3.403 |
| Derivative 5c (quinazoline-4(3H)-one) nih.gov | MCF-7 (Breast) | 13.7 |
Inhibition of Key Cancer-Related Targets
The mechanism of action for many of these quinazoline-based compounds involves the inhibition of specific enzymes and receptors that are fundamental to cancer cell survival, proliferation, and metastasis.
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. A significant challenge in EGFR-targeted therapies is the emergence of resistance mutations, such as the T790M mutation. Researchers have designed iodoquinazoline derivatives to act as dual inhibitors, targeting both wild-type and mutated EGFR. nih.gov
A series of fourteen iodoquinazoline derivatives were specifically evaluated for their inhibitory activity against the EGFRT790M mutant. nih.gov Several compounds demonstrated excellent inhibitory potential. The most potent were compound 13e (IC₅₀ = 0.30 µM), 7c (IC₅₀ = 0.35 µM), 10 (IC₅₀ = 0.45 µM), and 13d (IC₅₀ = 0.47 µM). nih.gov These findings highlight the potential of the iodoquinazoline scaffold to overcome acquired resistance in EGFR-mutated cancers. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.gov Several iodoquinazoline derivatives have been identified as potent VEGFR-2 inhibitors.
In a study focused on dual EGFR and VEGFR-2 inhibitors, compounds 13e , 13d , 7c , and 13c showed excellent inhibition of VEGFR-2 activity with IC₅₀ values of 0.90 µM, 1.00 µM, 1.25 µM, and 1.50 µM, respectively. nih.gov Another study on 3-phenylquinazolin-2,4(1H,3H)-diones reported compound 3e as a highly potent dual inhibitor of VEGFR-2 and c-Met, with a VEGFR-2 IC₅₀ of 83 nM. nih.gov
| Compound | Target | IC₅₀ |
| Derivative 13e nih.gov | EGFRT790M | 0.30 µM |
| VEGFR-2 | 0.90 µM | |
| Derivative 7c nih.gov | EGFRT790M | 0.35 µM |
| VEGFR-2 | 1.25 µM | |
| Derivative 13d nih.gov | EGFRT790M | 0.47 µM |
| VEGFR-2 | 1.00 µM | |
| Derivative 10 nih.gov | EGFRT790M | 0.45 µM |
| Derivative 13c nih.gov | VEGFR-2 | 1.50 µM |
| Derivative 3e (3-phenylquinazolin-dione) nih.gov | VEGFR-2 | 83 nM |
Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA damage repair, and their inhibition is a key strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov A quinazolinone derivative, Zj6413 , was developed as a potent and selective inhibitor of PARP1. nih.gov This compound was shown to trap both PARP1 and PARP2 at sites of DNA damage, leading to an accumulation of DNA damage in cancer cells and inducing cell cycle arrest and cell death in breast cancer models. nih.gov The study demonstrated that Zj6413 is a strong catalytic inhibitor of PARPs and effectively inhibits the growth of breast tumor cells in both in vitro and in vivo settings. nih.gov
Histone deacetylase-6 (HDAC6) is a unique enzyme that plays a role in various cellular processes linked to tumorigenesis, including cell proliferation and migration. nih.gov Its inhibition is a promising avenue for cancer therapy. acs.orgnih.gov
Researchers have designed and synthesized quinazolin-2,4-dione-based hydroxamic acids to act as selective and competitive inhibitors of HDAC6. acs.org One of the most potent and selective compounds from this class, 3d , exhibited an IC₅₀ value of 4 nM for HDAC6, while showing much lower activity against other HDAC isoforms like HDAC1 (IC₅₀ > 10 µM). acs.org Another study focused on quinazoline-4-(3H)-one derivatives also identified potent HDAC6 inhibitors, with compound 5b showing an IC₅₀ of 150 nM. nih.gov These results underscore the potential of the quinazoline-dione scaffold in developing highly selective HDAC6 inhibitors for cancer treatment. acs.orgnih.gov
Other Enzyme Inhibition Relevant to Cancer Progression
Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated as inhibitors of several key enzymes implicated in cancer progression. These enzymes play crucial roles in cell signaling, epigenetic regulation, and DNA repair, making them attractive targets for therapeutic intervention.
One major area of research has been the inhibition of Histone Deacetylases (HDACs) , particularly HDAC6. Quinazolin-2,4-dione-based hydroxamic acids have been designed as selective, competitive inhibitors of HDAC6. acs.orgnih.gov One of the most potent and selective compounds to emerge from these studies, compound 3d , exhibited a 50% inhibitory concentration (IC₅₀) of 4 nM for HDAC6, while being significantly less active against HDAC1 (IC₅₀ > 10 µM). acs.orgnih.gov This selective inhibition leads to the increased acetylation of α-tubulin, a non-histone protein, rather than core histones. acs.orgnih.gov Other studies have also identified quinazolinone-based compounds as potent HDAC6 inhibitors, with some displaying IC₅₀ values in the low nanomolar range. nih.gov
Another important class of enzymes targeted by these derivatives is the receptor tyrosine kinases (RTKs) . Certain 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been developed as dual inhibitors of c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), both of which are critical drivers of tumor growth, angiogenesis, and metastasis. nih.gov Compounds 4b and 4e from one study demonstrated superior inhibitory activity against both c-Met and VEGFR-2 compared to the multi-kinase inhibitor cabozantinib (B823) in certain assays. nih.gov
Furthermore, derivatives have been designed to inhibit Poly (ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which are essential for DNA single-strand break repair. rsc.org Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety have shown potent inhibition of PARP-1 at the nanomolar level and have demonstrated the ability to significantly potentiate the cytotoxicity of the chemotherapeutic agent temozolomide (B1682018) (TMZ) in xenograft tumor models. rsc.org
Table 1: Inhibition of Cancer-Relevant Enzymes by Quinazoline-2,4(1H,3H)-dione Derivatives
| Derivative Class | Target Enzyme(s) | Key Compound(s) | IC₅₀ (nM) | Source(s) |
|---|---|---|---|---|
| Quinazolin-2,4-dione-based hydroxamic acids | HDAC6 | 3d | 4 | acs.orgnih.gov |
| 3-Substituted quinazoline-2,4(1H,3H)-diones | c-Met | 4b | 63 | nih.gov |
| VEGFR-2 | 4b | 35 | nih.gov | |
| 3-Substituted quinazoline-2,4(1H,3H)-diones | c-Met | 4e | 69 | nih.gov |
| VEGFR-2 | 4e | 82 | nih.gov | |
| Quinazoline-2,4(1H,3H)-dione with 3-amino pyrrolidine | PARP-1 | 11 | < 3.12 µM* | rsc.org |
| PARP-2 | 11 | 3.02 µM* | rsc.org |
*IC₅₀ values reported in µM.
Cellular Mechanism of Action Studies in Cancer Models
The anticancer effects of quinazoline-2,4(1H,3H)-dione derivatives are underpinned by their ability to modulate fundamental cellular processes, including cell cycle progression and the induction of programmed cell death (apoptosis).
The proliferation of cancer cells is dependent on the dysregulation of the cell cycle. Certain derivatives of quinazoline-2,4(1H,3H)-dione have been shown to interfere with this process. For instance, the dual c-Met/VEGFR-2 inhibitors, compounds 4b and 4e , were found to cause cell cycle arrest in HCT-116 colon cancer cells. nih.gov Treatment with these compounds led to a significant accumulation of cells in the S phase of the cell cycle. nih.gov While some microtubule-depolymerizing agents are known to cause arrest at the G2/M phase, the specific phase of arrest can be cell-type dependent. nih.gov
Inducing apoptosis is a key strategy for anticancer therapeutics. Research has confirmed that quinazoline-2,4(1H,3H)-dione derivatives can trigger this cell death pathway. The same compounds that induced cell cycle arrest, 4b and 4e , also prompted significant levels of apoptosis in HCT-116 cancer cells, as measured by Annexin V-FITC/PI staining. nih.gov This indicates that their cytotoxic activity is mediated, at least in part, by the activation of the apoptotic cascade.
A crucial goal in cancer therapy is to selectively kill cancer cells while sparing normal cells. Derivatives of quinazoline-2,4(1H,3H)-dione have shown promise in this area. The dual c-Met/VEGFR-2 inhibitors 4b and 4e exhibited greater cytotoxicity against HCT-116 colon cancer cells compared to the normal fibroblast cell line WI38. nih.gov
Furthermore, the development of PARP inhibitors based on the quinazoline-2,4(1H,3H)-dione scaffold holds particular relevance for cancers with specific DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations. rsc.org While not explicitly tested on BRCA-mutant lines in the cited study, PARP inhibitors are known to be particularly effective in this context through synthetic lethality. In a breast cancer xenograft model (MX-1), the PARP inhibitor compound 11 strongly enhanced the tumor-killing effect of temozolomide. rsc.org
Antiviral Efficacy
Beyond their anticancer properties, derivatives of quinazoline-2,4(1H,3H)-dione have been identified as a novel class of antiviral agents, showing specific activity against certain DNA viruses.
Activity against Specific Viruses (e.g., Vaccinia Virus, Adenoviruses)
In a significant discovery, a series of 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives were identified as potent and specific inhibitors of Vaccinia virus and Adenovirus-2. nih.govnih.gov This was the first report of this class of compounds possessing activity against these DNA viruses. nih.gov
The antiviral activity was evaluated in vitro, revealing several compounds with excellent potency. nih.gov Notably, compound 24b11 was the most potent inhibitor of Vaccinia virus, with a 50% effective concentration (EC₅₀) of 1.7 µM. This potency was approximately 15 times greater than that of the reference drug Cidofovir (EC₅₀ = 25 µM). nih.govnih.gov Against Adenovirus-2, compound 24b13 proved to be the most effective, with an EC₅₀ of 6.2 µM, which was lower than the reference drugs used in the study. nih.govnih.gov These findings highlight the potential for this chemical scaffold in the development of new treatments for infections caused by these viruses.
Identification of Viral Targets
Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been investigated for their antiviral properties, leading to the identification of specific viral targets. Notably, 3-hydroxy-quinazoline-2,4(1H,3H)-diones have emerged as a class of inhibitors for several DNA and RNA viruses. nih.govnih.gov Research has demonstrated that these compounds can act as specific agents against vaccinia virus and adenovirus-2. nih.gov In one study, a series of 1,2,3-triazole-linked 3-hydroxy-quinazoline-2,4(1H,3H)-diones were evaluated against a wide panel of viruses. nih.gov
Furthermore, this class of compounds, acting as metal ion chelators, has shown potent activity against the Hepatitis C virus (HCV). nih.gov The mechanism of action for the anti-HCV activity is believed to be the targeting of the NS5B polymerase, a crucial enzyme for viral replication. nih.gov The binding of these compounds to the NS5B protein has been supported by thermal shift assays and molecular docking studies. nih.gov
Table 1: Identified Viral Targets of Quinazoline-2,4(1H,3H)-dione Derivatives
| Compound Class | Viral Target | Most Potent Derivative Example | Reported Activity (EC₅₀) | Reference |
|---|---|---|---|---|
| 3-Hydroxy-quinazoline-2,4(1H,3H)-diones | Vaccinia Virus | 24b11 | 1.7 µM | nih.gov |
| 3-Hydroxy-quinazoline-2,4(1H,3H)-diones | Adenovirus-2 | 24b13 | 6.2 µM | nih.gov |
| 3-Hydroxy-quinazoline-2,4(1H,3H)-diones | Hepatitis C Virus (HCV) | 21t | 2.0 µM | nih.gov |
Antimicrobial Spectrum
The quinazoline-2,4(1H,3H)-dione nucleus is a "privileged scaffold" in medicinal chemistry, and its derivatives have been shown to possess a broad antimicrobial spectrum. nih.govnih.gov Extensive research has demonstrated that modifications to the quinazolinedione core can yield compounds with significant activity against various pathogenic microbes, including both bacteria and fungi. nih.govresearchgate.net This wide-ranging activity makes them an important class of heterocycles for the development of new antimicrobial agents. researchgate.net
Antibacterial Activity (Gram-positive and Gram-negative strains)
Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov Studies have reported the efficacy of these compounds against clinically relevant strains. Active Gram-positive bacteria include Staphylococcus aureus, Bacillus subtilis, and Streptococcus pyogenes. dovepress.comrsc.org The activity also extends to Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. rsc.org
The antibacterial potency is often influenced by the nature of the substituents on the quinazoline (B50416) ring. For instance, the introduction of electron-withdrawing groups like nitro (–NO₂) and chloro (–Cl) has been found to enhance antibacterial activity. rsc.org Some of the most promising compounds have exhibited a broad spectrum of activity against both Gram-positive and Gram-negative strains. nih.gov
Table 2: Antibacterial Activity of Representative Quinazolin-2,4(1H,3H)-dione Derivatives
| Compound/Derivative Class | Gram-Positive Strain | Gram-Negative Strain | Key Findings | Reference |
|---|---|---|---|---|
| 2,3-disubstituted quinazolinones (e.g., 5g, 8d) | Staphylococcus albus, Streptococcus pyogenes | Escherichia coli, Klebsiella spp. | Compounds 5g and 8d showed significant activity against the tested Gram-positive strains. | dovepress.com |
| Acylthiourea-linked quinazolin-2,4-diones (e.g., 3c) | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Pseudomonas aeruginosa | Compound 3c demonstrated the best activity against all tested strains compared to Ciprofloxacin. | rsc.org |
| Novel quinazoline-2,4(1H,3H)-dione derivatives (e.g., 13, 15) | Gram-positive strains | Gram-negative strains | Compounds 13 and 15 provided a broad bioactive spectrum against both types of bacteria. | nih.gov |
Antifungal Activity
In addition to antibacterial effects, quinazolinone derivatives have been recognized for their antifungal properties. researchgate.netmdpi.comnih.gov Various synthetic derivatives have been tested against a panel of fungi, including significant plant pathogens. nih.govresearchgate.net
Research has shown that certain 3-alkylquinazolin-4-one derivatives exhibit good to strong antifungal activity against fungi such as Fusarium oxysporum, Valsa mali, and Gibberella zeae. nih.gov Similarly, other studies focusing on quinazolin-4(3H)-ones reported good activity against tree plant fungi like Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariasis, and Verticillium dahliae Kleb. researchgate.net The effectiveness of these compounds highlights their potential for development not only in medicine but also in agriculture. nih.gov
Table 3: Antifungal Activity of Representative Quinazolinone Derivatives
| Compound/Derivative Class | Fungal Species | Reported Activity | Reference |
|---|---|---|---|
| 6-bromo-3-propylquinazolin-4-one (3h) | Fusarium oxysporum, Valsa mali, Gibberella zeae | Exhibited strong in vitro activity on hyphal growth. Showed 47.2% inhibition on F. oxysporum at 50 µg/mL. | nih.gov |
| Quinazolin-4(3H)-ones (3c, 3d, 3e) | Fusarium oxysporum f. sp. albedinis, Fusarium oxysporum f. sp. canariasis, Verticillium dahliae Kleb | Compounds displayed good antifungal activity against the tested tree plant fungi. | researchgate.net |
| Pyrazol-quinazolinones (e.g., 2c) | Fusarium oxysporum f. sp. Niveum | Compound 2c showed 62.42% inhibition at a concentration of 300 mg/L. | mdpi.com |
Anti-Tuberculosis Activity
The quinazoline scaffold has been a fertile source for the discovery of potent anti-tuberculosis agents. dovepress.comrsc.org Derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis. dovepress.comrsc.org Importantly, some of these compounds have also shown excellent activity against multi-drug-resistant (MDR-TB) strains, which represents a major challenge in global health. rsc.org
The activity is not limited to M. tuberculosis. Studies have also reported that quinazoline derivatives exhibit antimycobacterial effects against atypical mycobacteria, including Mycobacterium avium, Mycobacterium kansasii, Mycobacterium fortuitum, and Mycobacterium intracellulare. nih.gov The substitution pattern on the quinazoline ring is critical, with certain 2,3-disubstituted derivatives showing minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL. dovepress.com
Table 4: Anti-Tuberculosis Activity of Quinazoline Derivatives
| Compound/Derivative | Mycobacterium Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Compound 6b21 | M. tuberculosis H37Rv | 1.2-3 µg/mL | rsc.org |
| Compound 6b21 | MDR-TB strain | 0.9 µg/mL | rsc.org |
| 2,3-disubstituted quinazolinones (5a-e, 8a-c) | M. tuberculosis | 6.25 - 100 µg/mL | dovepress.com |
| 4-(S-Butylthio)quinazoline (3c) | Atypical mycobacteria | Reported to be more active than isoniazid (B1672263) against atypical strains. | nih.gov |
Inhibition of Bacterial Gyrase and DNA Topoisomerase IV
A primary mechanism underlying the antibacterial activity of many quinazoline-2,4(1H,3H)-dione derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial survival as they control DNA topology, managing vital processes like replication, recombination, and chromosome segregation. nih.govresearchgate.net The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell. nih.gov
DNA gyrase and topoisomerase IV are well-established targets for antibacterial drugs, most notably the quinolone class of antibiotics. nih.gov Quinazolinedione derivatives are designed to function as fluoroquinolone-like inhibitors of these enzymes. nih.gov The specific primary target can differ between bacterial types. In many Gram-negative bacteria, DNA gyrase is the principal target, whereas in some Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is the primary site of action for these inhibitors. nih.govnih.gov
Other Pharmacological Activities
Beyond their antimicrobial and antiviral properties, heterocyclic structures containing a dione (B5365651) moiety have been explored for a wider range of pharmacological effects. While not a direct derivative, the related 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype was recently identified as a novel, selective agonist for the δ opioid receptor (DOR). nih.gov This finding highlights the potential for dione-containing scaffolds to interact with G-protein coupled receptors (GPCRs) and suggests a possible role in modulating neurological pathways, as this class of compounds showed anti-allodynic efficacy in an inflammatory pain model. nih.gov
Furthermore, reviews of the broader quinazoline and quinazoline-2,4(1H,3H)-dione family of compounds indicate a vast array of reported biological activities, including anticancer, anti-inflammatory, anticonvulsant, antihypertensive, and antioxidant effects, underscoring the therapeutic versatility of this chemical scaffold. nih.gov
Antioxidant Activity
Urease Inhibition
Quinazolinone derivatives have emerged as a promising class of urease inhibitors, which are of interest for treating infections caused by urease-producing bacteria like Helicobacter pylori. The structural features of these compounds allow for various modifications to optimize their inhibitory action against the urease enzyme. While numerous studies have explored the urease inhibition of different quinazolinone analogues, specific research focusing on this compound and its derivatives is scarce. There is a lack of published data, including IC₅₀ values or detailed structure-activity relationship (SAR) studies, that would clarify the role of the 8-iodo substitution in urease inhibition.
Central Nervous System (CNS) Activity (e.g., Depressant)
The quinazoline core is a well-known pharmacophore in the design of compounds with central nervous system activity, including sedative-hypnotic and anticonvulsant agents. The lipophilicity and electronic properties of substituents on the quinazoline ring are crucial in determining their ability to cross the blood-brain barrier and interact with CNS targets. Halogenated quinazolinone derivatives, in particular, have been investigated for their CNS depressant effects. However, specific studies dedicated to the CNS activity of this compound and its derivatives are not prominently featured in the available literature. Consequently, there is no specific data to present regarding its potential depressant effects on the central nervous system.
Mechanistic Investigations and Molecular Interactions
Elucidation of Molecular Targets and Pathways
The quinazoline-2,4(1H,3H)-dione scaffold is recognized as a versatile pharmacophore, with various derivatives demonstrating inhibitory activity against several key cellular enzymes. The nature and position of substituents on the quinazolinedione ring play a crucial role in determining their target specificity and potency.
Protein Kinase Inhibition Mechanisms
Quinazoline (B50416) derivatives have been extensively studied as inhibitors of protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer. nih.govmdpi.com These inhibitors typically function by competing with ATP for its binding site on the kinase. nih.gov The planar quinazoline ring system is well-suited to fit into the adenine-binding pocket of many kinases.
Interactive Table: Kinase Inhibition by a Related Halogenated Quinazolinone Derivative
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 6-iodo-quinazolin-4-one derivative (Compound 17 in source) | CDK9 | 0.639 |
Data from a study on substituted quinazolinones as CDK9 inhibitors. mdpi.com
DNA Topoisomerase and Bacterial Gyrase Inhibition
Quinazoline-2,4-diones have emerged as structural mimics of fluoroquinolones, a class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. uiowa.edunih.gov These enzymes are essential for managing DNA topology during replication, transcription, and recombination. nih.gov The inhibitory mechanism of quinazoline-2,4-diones is believed to be similar to that of fluoroquinolones, involving the stabilization of a covalent enzyme-DNA complex, which leads to double-strand DNA breaks and ultimately cell death. uiowa.edu
Studies on 8-methoxy-quinazoline-2,4-diones have demonstrated their potent inhibitory activity against bacterial gyrase. nih.govnih.gov The substitution at the 8-position of the quinazoline ring has been shown to be a critical determinant of activity. nih.gov Although specific data for the 8-iodo derivative is lacking, the established importance of this position suggests that an iodo-substituent would significantly impact its interaction with DNA gyrase. The larger size and different electronic properties of iodine compared to a methoxy (B1213986) group would likely alter the binding mode and inhibitory potency.
Furthermore, certain quinazoline derivatives have been designed and synthesized as inhibitors of human topoisomerase II. nih.gov These compounds can act as intercalative agents or catalytic inhibitors, interfering with the enzyme's function in human cells. nih.govnih.gov
Receptor Interaction Profiling
The versatility of the quinazoline scaffold extends to its ability to interact with a variety of cellular receptors. While a specific receptor interaction profile for 8-Iodoquinazoline-2,4(1H,3H)-dione has not been detailed in the available literature, derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their activity at several receptors. For example, some derivatives have been studied as 5-HT3A receptor antagonists. nih.gov Additionally, guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been identified as inhibitors of the Na+/H+ exchanger-1 (NHE-1). nih.gov
The nature of the substituent on the quinazoline ring is a key factor in determining receptor binding affinity and selectivity. The presence of an iodine atom at the 8-position would introduce specific steric and electronic features that could favor or disfavor binding to particular receptors.
Detailed Binding Mode Analysis
The precise manner in which this compound binds to its potential molecular targets can be inferred from computational modeling and crystal structures of related compounds.
In the context of bacterial gyrase inhibition, molecular docking studies of quinazoline-2,4-dione derivatives have provided insights into their binding interactions. nih.gov These studies suggest that the quinazolinedione core can form hydrogen bonds and hydrophobic interactions within the active site of the enzyme. For instance, the 2-oxo moiety of the quinazolin-2,4-dione can interact with key residues in the binding pocket. nih.gov The substituent at the 8-position would likely be oriented towards a specific sub-pocket, and the nature of this substituent would dictate the types of interactions formed. An iodine atom could potentially form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. nih.govnih.gov
For protein kinase inhibition, the binding mode of quinazoline derivatives in the ATP pocket is well-characterized for many kinases. The quinazoline core typically forms hydrogen bonds with the hinge region of the kinase, mimicking the adenine (B156593) part of ATP. The substituent at the 8-position would extend into a region of the ATP binding site that can be exploited to achieve selectivity among different kinases.
Identification of Downstream Signaling Pathway Modulation
By inhibiting key enzymes like protein kinases and topoisomerases, this compound and its analogs can modulate various downstream signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and inflammation.
Inhibition of protein kinases can disrupt entire signaling cascades. For example, inhibition of a kinase in the MAP kinase pathway could affect gene expression and cell cycle progression. researchgate.net A study on Quinazoline-2,4(1H,3H)-dione (the parent compound without the iodo-substituent) demonstrated its ability to modulate STAT3 and FOXO3a signaling in liver cancer cells. researchgate.net This compound was shown to upregulate the expression of pro-apoptotic and necroptotic markers while downregulating anti-apoptotic markers. researchgate.net
Inhibition of DNA topoisomerases leads to DNA damage, which in turn activates DNA damage response pathways. This can trigger cell cycle arrest to allow for DNA repair, or if the damage is too extensive, it can lead to programmed cell death (apoptosis).
Furthermore, the inhibition of the Na+/H+ exchanger-1 (NHE-1) by certain quinazoline-2,4-dione derivatives can impact intracellular pH and subsequently modulate inflammatory responses. nih.gov For example, one such derivative was found to inhibit nitric oxide synthesis and IL-6 secretion in macrophages. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the binding mechanism of a ligand to its protein target.
Prediction of Binding Modes with Target Proteins (e.g., EGFR, VEGFR-2, PARP-1, PBP2a)
Derivatives of iodoquinazoline have been the subject of molecular docking studies to predict their binding affinities and modes with various protein targets implicated in cancer and bacterial infections. nih.gov
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Iodoquinazoline derivatives have been investigated as dual inhibitors of EGFR and VEGFR-2, two key proteins in cancer progression. nih.govrsc.org Molecular docking studies have been crucial in designing these derivatives to fit the structural requirements of the ATP-binding sites of both EGFR and VEGFR-2. nih.govnih.gov For instance, certain iodoquinazoline compounds have shown promising inhibitory activities against both wild-type EGFR (EGFRWT) and its mutated form (EGFRT790M), as well as VEGFR-2. rsc.org The docking studies help in visualizing how these compounds orient themselves within the active sites of these kinases. rsc.org
Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a critical enzyme in DNA repair, and its inhibition is a validated strategy for treating cancers with deficiencies in the BRCA1/2 genes. nih.gov While direct docking studies of 8-iodoquinazoline-2,4(1H,3H)-dione with PARP-1 are not extensively detailed in the provided results, the broader class of quinazoline (B50416) derivatives has been explored as PARP inhibitors. nih.gov These studies are fundamental in predicting how the quinazoline scaffold can interact with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket of PARP-1. nih.gov
Penicillin-Binding Protein 2a (PBP2a): PBP2a is the enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). biorxiv.org Molecular docking has been employed to investigate how various compounds, including those with quinazoline-like structures, might inhibit PBP2a. nih.govnih.gov These studies often focus on identifying interactions with key amino acid residues in the active or allosteric sites of PBP2a. nih.gov The goal is to find compounds that can either directly block the enzyme's activity or enhance the efficacy of existing β-lactam antibiotics. nih.gov
Ligand-Protein Interaction Analysis
The stability of a ligand-protein complex is determined by the various interactions between them.
Hydrogen Bonding and Hydrophobic Interactions: Analysis of docking results for iodoquinazoline derivatives with targets like EGFR and VEGFR-2 reveals the importance of both hydrogen bonds and hydrophobic interactions. nih.govnih.gov The quinazoline core can form hydrogen bonds with key residues in the hinge region of the kinase domain, a common feature for many kinase inhibitors. nih.gov The iodo-substituent and other modifications on the quinazoline ring can engage in hydrophobic interactions, further stabilizing the complex. nih.gov
Interaction with Key Residues: In the context of PBP2a, docking studies have identified crucial interactions with specific amino acid residues. For example, interactions with serine residues within the active site are often critical for inhibition. nih.gov Some inhibitors may bind to an allosteric site, inducing a conformational change that opens up the active site, making it more accessible to other drugs. nih.gov
In Silico Prediction of Biological Activity
Computational tools can predict the biological activity of a compound before it is synthesized and tested in the lab. This is often done using methods like inverse docking, which screens a compound against a database of potential biological targets. nih.gov For quinazoline derivatives, in silico predictions have guided the synthesis of compounds with potential anticancer and antimicrobial activities. nih.gov The predicted activities are then validated through in vitro assays. nih.gov
Advanced Drug Discovery Parameters
Beyond just binding to a target, a successful drug must have favorable pharmacokinetic properties.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions
Table 1: Representative In Silico ADMET Predictions for Drug Candidates
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability is likely. |
| Caco-2 Permeability | Moderate to High | Indicates good potential for absorption across the intestinal wall. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low/Non-penetrant | May be desirable to avoid central nervous system side effects. |
| Plasma Protein Binding | High | Can affect the free concentration of the drug available for therapeutic action. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Reduced risk of drug-drug interactions. |
| Excretion | ||
| Renal Organic Cation Transporter | Non-substrate | Influences the primary route of elimination from the body. |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Low potential for causing genetic mutations. |
| hERG Inhibition | Low risk | Reduced likelihood of causing cardiac arrhythmias. |
Note: This table presents a generalized summary of typical ADMET predictions for drug-like compounds and is not specific to this compound without explicit study data.
Pharmacokinetic Modeling Insights
Pharmacokinetic modeling uses mathematical models to describe the movement of a drug through the body over time. In silico pharmacokinetic predictions for compounds like benzimidazole (B57391) carboxamide derivatives, which share some structural similarities with quinazolines, have shown excellent ADME profiles. nih.gov These models can provide insights into parameters such as clearance, volume of distribution, and half-life, which are essential for determining a potential dosing regimen.
Table 2: All Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Erlotinib |
| Sorafenib |
| Theaflavin |
| Ceftiofur |
| Cefoxitin |
| Penicillin |
| Aspirin |
| Methicillin |
| Oxacillin |
| Isoetharine |
| Ribavirin |
| Olaparib |
| Rucaparib |
| Niraparib |
| Talazoparib |
| MTR-106 |
| Maprotiline |
| Acrylonitrile |
| 1-Cyanovinyl acetate |
| Phenyl vinyl sulfone |
| Malic anhydride (B1165640) |
Advanced Analytical Characterization in Research of 8 Iodoquinazoline 2,4 1h,3h Dione
Spectroscopic Techniques for Structural Elucidation
The molecular structure of 8-Iodoquinazoline-2,4(1H,3H)-dione is unequivocally established through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, leading to a complete structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical spectrum of this compound, one would expect to observe distinct signals for the aromatic protons on the quinazoline (B50416) ring and the N-H protons of the dione (B5365651) moiety. The substitution pattern on the benzene (B151609) ring, specifically the presence of the iodine atom at the C8 position, influences the chemical shifts and coupling patterns of the aromatic protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum for this compound would show characteristic signals for the carbonyl carbons of the dione group, the carbon atom bearing the iodine, and the other aromatic carbons. The chemical shifts of these carbons are indicative of their electronic environment.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretching vibrations of the amide groups and the C=O stretching vibrations of the carbonyl groups in the dione ring. The presence of the aromatic ring would also be confirmed by C-H and C=C stretching and bending vibrations.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight, which should correspond to its chemical formula, C₈H₅IN₂O₂. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Hypothetical Spectroscopic Data Tables:
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11.0 | br s | - | N¹-H |
| ~10.8 | br s | - | N³-H |
| ~7.8 | d | ~8.0 | H-5 |
| ~7.6 | d | ~7.5 | H-7 |
| ~7.1 | t | ~7.8 | H-6 |
Note: The chemical shifts and coupling constants are illustrative and would be determined experimentally.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C-4 (C=O) |
| ~151 | C-2 (C=O) |
| ~141 | C-8a |
| ~140 | C-7 |
| ~128 | C-5 |
| ~122 | C-6 |
| ~116 | C-4a |
| ~92 | C-8 (C-I) |
Note: The chemical shifts are illustrative and would be determined experimentally.
Table 3: Hypothetical IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3200-3000 | N-H Stretch |
| 1710-1670 | C=O Stretch (Amide) |
| 1610-1580 | C=C Stretch (Aromatic) |
| ~750 | C-I Stretch |
Note: The absorption ranges are typical for the indicated functional groups.
Chromatographic Methods for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. In the context of this compound, HPLC is crucial for several reasons:
Purity Assessment: HPLC is the standard method for determining the purity of a synthesized compound. By developing a suitable method, a sharp, symmetrical peak corresponding to this compound can be obtained, and the area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. Commercial suppliers often provide a purity value, frequently greater than 98%, determined by HPLC. sigmaaldrich.com
Reaction Monitoring: During the synthesis of this compound, HPLC can be used to monitor the progress of the reaction. By taking aliquots of the reaction mixture at different time points, the consumption of starting materials and the formation of the product can be tracked, allowing for the optimization of reaction conditions.
A typical HPLC method for a compound like this compound would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution program. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance.
Table 4: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These parameters are for illustrative purposes and would require optimization for specific analytical needs.
Future Perspectives and Research Directions for 8 Iodoquinazoline 2,4 1h,3h Dione
Further Exploration of Undisclosed Mechanisms of Action
While the primary mechanism of action for many quinazoline (B50416) derivatives is linked to the inhibition of protein kinases, the full spectrum of molecular interactions for 8-Iodoquinazoline-2,4(1H,3H)-dione remains an area for deeper investigation. smolecule.com The specific kinases targeted by this compound and the precise molecular details of these interactions are not yet fully understood. smolecule.com Future research will likely focus on comprehensive kinase profiling to identify its primary and secondary targets within the human kinome.
Beyond kinase inhibition, studies on related quinazoline-2,4(1H,3H)-dione compounds suggest other potential mechanisms that warrant exploration for the 8-iodo analogue. For instance, the core quinazoline-2,4(1H,3H)-dione structure has been shown to modulate signaling pathways critical in cancer, such as those involving STAT3 and FOXO3a. researchgate.netpatsnap.com Additionally, derivatives of this scaffold have been identified as inhibitors of other crucial cellular targets, presenting promising lines of inquiry.
| Potential Target/Mechanism | Therapeutic Area | Supporting Evidence from Related Compounds |
|---|---|---|
| Bacterial Gyrase and DNA Topoisomerase IV | Antibacterial | Quinazoline-2,4(1H,3H)-dione derivatives have been designed as fluoroquinolone-like inhibitors of these bacterial enzymes. nih.gov |
| Poly (ADP-ribose) polymerase (PARP-1/2) | Anticancer | Novel quinazoline-2,4(1H,3H)-dione derivatives have been synthesized as potent PARP-1/2 inhibitors. rsc.org |
| Chitin (B13524) Synthase | Antifungal | Substituted quinazoline-2,4-dione derivatives have been evaluated as inhibitors of chitin synthase, showing promising antifungal activity. nih.govresearchgate.net |
Elucidating these and other potential mechanisms will provide a more complete understanding of the compound's biological activity and guide its development for specific therapeutic applications.
Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity
Key strategies for generating next-generation analogues include:
Substitution at Nitrogen Positions: Alkylation or arylation at the N-1 and N-3 positions of the quinazoline ring can significantly influence binding affinity and cellular activity. mdpi.com
Modification of the Benzene (B151609) Ring: Introducing different substituents on the phenyl ring of the quinazoline nucleus can alter the electronic and steric properties of the molecule, leading to improved interactions with target proteins. mdpi.com
Creation of Hybrids: Synthesizing hybrid molecules that combine the quinazoline-2,4(1H,3H)-dione scaffold with other pharmacologically active moieties is a proven strategy. For example, studies on 7-iodoquinazoline-2,4(1H,3H)-dione-hydrazone hybrids showed promising activity against MCF-7 breast cancer cells. tandfonline.com
Isosteric Replacements: Replacing the iodine atom at the 8-position with other functional groups could fine-tune the compound's properties.
These synthetic efforts aim to produce compounds with optimized characteristics for specific diseases, such as enhanced anticancer or antimicrobial efficacy. nih.gov
Development as Multi-Targeted Therapeutic Agents
The quinazoline scaffold is often considered a "privileged structure" in medicinal chemistry due to its ability to serve as a foundation for ligands that can interact with a wide range of biological targets. This versatility makes this compound and its future analogues prime candidates for development as multi-targeted or dual-action therapeutic agents. smolecule.com Such agents can be particularly effective for treating complex multifactorial diseases like cancer, where hitting multiple nodes in a signaling network can lead to improved efficacy and overcome drug resistance.
Examples of multi-target strategies involving the quinazoline-2,4(1H,3H)-dione core include:
Dual EGFR Inhibition: Derivatives of iodoquinazoline have been designed as dual inhibitors of both wild-type epidermal growth factor receptor (EGFRWT) and its resistant mutant (EGFRT790M), which is crucial for overcoming resistance in non-small cell lung cancer. nih.govresearchgate.net
Dual PARP Inhibition: Analogues have been developed as potent inhibitors of both PARP-1 and PARP-2, enzymes critical for DNA repair in cancer cells. rsc.org
Combined Pathway Modulation: The parent scaffold has shown activity against both STAT3 and FOXO3a signaling pathways, which are key drivers in hepatocellular carcinoma. researchgate.net
Future research will likely focus on designing single molecules based on the this compound structure that can simultaneously modulate multiple targets relevant to a specific disease pathology.
Application in Chemical Biology Probes
The structural features of this compound make it an attractive scaffold for the development of chemical biology probes. These molecular tools are essential for studying biological processes, identifying new drug targets, and visualizing target engagement in living systems. researchgate.net
A key future application is in the development of imaging agents, particularly for Positron Emission Tomography (PET). Recently, a probe based on the quinazoline-2,4(1H,3H)-dione scaffold, [68Ga]Ga-SMIC-2001, was developed as a novel PET probe for imaging tumors that overexpress PARP. nih.gov This demonstrates the utility of the core structure in creating tools for non-invasive diagnosis and monitoring of disease. nih.gov
The iodine atom at the 8-position is particularly significant in this context. It can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹³¹I) to create radiolabeled probes for single-photon emission computed tomography (SPECT) or PET imaging, as well as for targeted radiotherapy. Furthermore, the scaffold can be functionalized with fluorescent dyes or biotin (B1667282) tags to facilitate in-vitro assays and cellular imaging studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
